6-Bromo-4-fluoro-1H-indazole

Description

The exact mass of the compound 6-Bromo-4-fluoro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-4-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

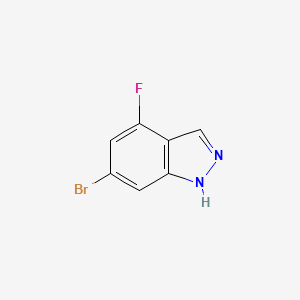

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCPAAHPKILIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646453 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-23-0 | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885520-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole: Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Bromo-4-fluoro-1H-indazole. It also explores its significance as a key building block in the development of targeted therapeutics, particularly kinase inhibitors, and includes detailed experimental protocols and data visualizations to support research and development activities.

Core Chemical Properties and Structure

6-Bromo-4-fluoro-1H-indazole is a halogenated aromatic heterocyclic organic compound. Its structure, featuring a fused benzene and pyrazole ring system with bromine and fluorine substituents, makes it a valuable intermediate in medicinal chemistry.

Structure:

-

IUPAC Name: 6-Bromo-4-fluoro-1H-indazole

-

Chemical Formula: C₇H₄BrFN₂

-

Molecular Weight: 215.02 g/mol

-

CAS Number: 885520-23-0

-

SMILES: C1=C(C=C2C(=C1F)C=NN2)Br

The indazole core is a bioisostere of the purine ring found in ATP, which allows indazole-based molecules to act as competitive inhibitors at the ATP-binding sites of kinases.[1] The bromine and fluorine atoms on the benzene ring provide handles for further chemical modifications and can influence the compound's electronic properties and binding affinities.

Quantitative Physicochemical Data

While extensive experimental data for 6-Bromo-4-fluoro-1H-indazole is not widely available in the public domain, the following table summarizes available predicted and experimental data for the compound and its close analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | - |

| Molecular Weight | 215.02 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [2] |

| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.00 ± 0.40 (Predicted) | [2] |

| Solubility | Generally soluble in DMSO, DMF, and alcohols | [4] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][3] |

Spectroscopic Data

Detailed experimental spectroscopic data for 6-Bromo-4-fluoro-1H-indazole is scarce in publicly accessible literature. Purity of such compounds is typically assessed by NMR and mass spectrometry.[5] The following represents predicted data or data from structurally related compounds.

Predicted ¹H NMR Data

A related compound, 4-bromo-6-fluoro-1H-indole, shows the following signals in its ¹H NMR spectrum (300 MHz, CDCl₃): δH 6.57 (apparent triple peak, J = 2.7 Hz, 1H), 7.04 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.12 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (multiple peaks, 1H), 8.25 (single peak, 1H).[6]

Predicted Mass Spectrometry Data

For the related 6-Bromo-1H-indazole, the molecular ion peak in mass spectrometry is expected at m/z 197/199, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound.[7]

Experimental Protocols

The synthesis of 6-Bromo-4-fluoro-1H-indazole and its derivatives is crucial for its application in drug discovery. The following are representative experimental protocols.

Protocol 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole

This protocol describes the synthesis from 2-methyl-3-bromo-5-fluoro-nitrobenzene.[8]

Materials and Reagents:

-

2-methyl-3-bromo-5-fluoro-nitrobenzene

-

N,N-dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Dimethylformamide (DMF)

-

Methanol

-

Raney nickel

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, DMFDMA, pyrrolidine, and DMF is heated and stirred at 120°C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is concentrated under reduced pressure.

-

Methanol is slowly added to the hot, stirred mixture to precipitate dark red crystals of the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene.

-

The crystals are filtered, washed with methanol, and dried under vacuum.

-

The crude product is dissolved in THF in a three-necked flask equipped with a reflux condenser and magnetic stirrer.

-

Raney nickel is added, and the reaction temperature is controlled at 50°C.

-

Hydrazine hydrate is added dropwise through a constant pressure dropping funnel.

-

After 14 hours, the mixture is cooled, and the supernatant is decanted.

-

The residue is dried under vacuum to obtain the crude product.

-

The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield 4-Bromo-6-fluoro-1H-indazole.[8]

Protocol 2: General Procedure for Spectroscopic Analysis

This protocol outlines the general steps for acquiring spectroscopic data for indazole derivatives.[7]

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Use a high-resolution NMR spectrometer (e.g., 400 MHz) to acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer (e.g., TOF or Quadrupole with an ESI source) via direct infusion or LC system.

Biological Activity and Signaling Pathways

Derivatives of 6-bromo-1H-indazole are significant in the development of kinase inhibitors for cancer therapy.[5] The indazole scaffold can effectively target the ATP-binding site of various kinases.

Role as a Kinase Inhibitor Precursor

The 6-bromo substituent is particularly useful for synthetic modifications, such as Suzuki and Heck cross-coupling reactions, allowing for the exploration of different chemical spaces in the kinase binding pocket.[1] This has led to the development of potent inhibitors for several key signaling pathways implicated in cancer.

Polo-like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to several cancers.[9][10] Indazole-based compounds have been developed as potent PLK4 inhibitors.[9][11] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic arrest and cell death in cancer cells.

Caption: Simplified PLK4 signaling pathway and the inhibitory action of 6-Bromo-1H-indazole derivatives.

Other Targeted Signaling Pathways

Derivatives of 6-bromo-1H-indazole have also been investigated as inhibitors of other critical signaling pathways in cancer and other diseases, including:

-

PI3K/Akt/mTOR Pathway: Halogenated indole derivatives are used in the preparation of PI3 kinase inhibitors.[8]

-

VEGFR Pathway: The indazole scaffold is found in several VEGFR inhibitors.[1]

-

LRRK2 Pathway: 6-bromo-1-methyl-1H-indazol-4-amine has been used to develop inhibitors of LRRK2, a target in Parkinson's disease.

The following diagram illustrates a general experimental workflow for the synthesis of indazole derivatives.

Caption: General experimental workflow for the synthesis of functionalized 6-bromo-indazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]

- 3. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Physicochemical Characterization of 6-Bromo-4-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, physicochemical properties, and analytical methodologies for 6-Bromo-4-fluoro-1H-indazole (CAS No: 885520-23-0). As a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a thorough understanding of its structural and analytical characteristics is crucial for its application in drug discovery and development.

This document details expected spectroscopic data based on analogous compounds, provides standardized experimental protocols for data acquisition, and visualizes key workflows relevant to its synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885520-23-0 | [1] |

| Molecular Formula | C₇H₄BrFN₂ | [2] |

| Molecular Weight | 215.02 g/mol | [2] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid (predicted) |

Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for 6-Bromo-4-fluoro-1H-indazole is not extensively available in the public domain, the following tables summarize the expected values based on the analysis of structurally similar compounds and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |

| ~13.5 | br s | - | N-H | Chemical shift is concentration-dependent and may exchange with D₂O. |

| ~8.2 | s | - | H-3 | |

| ~7.6 | d | ~1.5 | H-7 | Coupled to H-5. |

| ~7.4 | dd | ~9.0, ~1.5 | H-5 | Coupled to H-7 and the fluorine at C-4. |

¹³C NMR (100 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~155 (d) | C-4 | Large coupling constant expected with Fluorine (¹JCF). |

| ~141 | C-7a | |

| ~135 | C-3 | |

| ~125 | C-5 | |

| ~120 (d) | C-3a | Coupled to Fluorine. |

| ~115 | C-6 | |

| ~110 (d) | C-7 | Coupled to Fluorine. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch |

| 1620-1600 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1250-1150 | Strong | C-F stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Note: The FTIR spectrum for the related N-trifluoroacetyl derivative of 6-Bromo-4-fluoro-1H-indazole is available and can provide some comparative insights.[3]

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 214/216 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br). |

| 215/217 | [M+H]⁺ | Protonated molecular ion, commonly observed with Electrospray Ionization (ESI). |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Bromo-4-fluoro-1H-indazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 6-Bromo-4-fluoro-1H-indazole sample directly onto the ATR crystal.

-

Apply uniform pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution as required by the instrument's sensitivity.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for LC-MS analysis.

-

Acquire the mass spectrum over a relevant m/z range.

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the synthesis and spectroscopic analysis of substituted indazoles like 6-Bromo-4-fluoro-1H-indazole.

Caption: Generalized synthetic workflow for a substituted 1H-indazole.

Caption: Workflow for the spectroscopic analysis of 6-Bromo-4-fluoro-1H-indazole.

References

The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of 6-Bromo-4-fluoro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the indazole core has emerged as a privileged structure in medicinal chemistry, with several derivatives gaining clinical significance as potent kinase inhibitors. This technical guide delves into the biological activity of a specific, yet underexplored, class of these compounds: 6-Bromo-4-fluoro-1H-indazole derivatives. While direct research on this specific scaffold is emerging, this document will provide an in-depth overview of the known biological activities of closely related 6-bromo-1H-indazole and other fluorinated indazole derivatives, offering a predictive framework for the therapeutic potential of the title compounds.

The Indazole Scaffold: A Cornerstone in Kinase Inhibition

The 1H-indazole core is structurally analogous to the purine ring of ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of various kinases.[1] This inherent characteristic makes the indazole scaffold an excellent starting point for the design of targeted kinase inhibitors. The nitrogen atoms within the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1] The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indazole ring is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its potency and selectivity. The 6-bromo substituent also provides a convenient handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the ATP-binding pocket.[1]

Biological Activities of Substituted Indazole Derivatives

Derivatives of the indazole scaffold have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their role as anti-cancer agents.[2][3] These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[2]

Kinase Inhibition

Indazole derivatives have been successfully developed as inhibitors of several key kinase families implicated in cancer:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indazole-based compounds, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[4][5]

-

Polo-Like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to aneuploidy and tumorigenesis. Indazole derivatives have been identified as potent inhibitors of PLK4.[6]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers. Derivatives of 6-bromo-1-methyl-1H-indazol-4-amine have been synthesized and evaluated as PI3K inhibitors.[7]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers. 1H-indazole-based derivatives have been discovered as inhibitors of FGFR1-3.[3]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of tumor growth in several cancers. Indazole derivatives have been developed as potent inhibitors of EGFR, including mutant forms like EGFR T790M.[3]

-

Extracellular Signal-Regulated Kinases (ERK1/2): The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Indazole amide-based compounds have been identified as potent ERK1/2 inhibitors.[8]

The inhibitory activities of several indazole derivatives against various kinases are summarized in the table below.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro inhibitory activities of various indazole derivatives against key protein kinases and cancer cell lines. It is important to note that the data is derived from different studies and experimental conditions may vary.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| Indazole-based | PLK4 | Ki = 4.2 nM (Axitinib) | [6] |

| 1H-Indazole | FGFR1-3 | IC50 = 0.8 - 90 µM | [3] |

| 1H-Indazole | EGFR T790M | IC50 = 5.3 nM | [3] |

| 1H-Indazole | Pim-1, Pim-2, Pim-3 | IC50 = 0.4, 1.1, 0.4 nM | [3] |

| 3-Aminoindazole | ALK | IC50 = 12 nM (Entrectinib) | [3] |

| Indazole Amide | ERK1/2 | Potent Inhibition | [8] |

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 | Reference |

| Indazole derivative (2f) | Multiple | Various | 0.23–1.15 μM | [9] |

| 1H-indazole-3-amine (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | [10] |

| Indole-based 1,3,4-oxadiazole (2e) | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 μM | [11] |

| Indole-based 1,3,4-oxadiazole (2e) | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 μM | [11] |

| Indole-based 1,3,4-oxadiazole (2e) | A375 | Melanoma | 8.07 ± 1.36 μM | [11] |

| Indazole-based PLK4 inhibitor (C05) | IMR-32 | Neuroblastoma | 0.948 μM | [6] |

| Indazole-based PLK4 inhibitor (C05) | MCF-7 | Breast Cancer | 0.979 μM | [6] |

| Indazole-based PLK4 inhibitor (C05) | H460 | Non-small Cell Lung Cancer | 1.679 μM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of indazole derivatives.

Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)

This protocol describes the synthesis of a key intermediate used in the preparation of more complex indazole derivatives.[12]

-

Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Water, Saturated aqueous ammonium chloride.

-

Procedure:

-

Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.

-

Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water.

-

Add saturated aqueous ammonium chloride.

-

Filter the resulting precipitate.

-

Wash the precipitate with water.

-

Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.

-

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme.[1][13]

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay Kit (or similar), assay plates.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at an optimal temperature.

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent that generates a luminescent or fluorescent signal.

-

The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][14]

-

Materials: Cancer cell lines, cell culture medium, test compounds, MTT solution, solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for their discovery and evaluation.

General workflow for the discovery and evaluation of new kinase inhibitors.

Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.

The PI3K/AKT/mTOR signaling pathway, a potential target for indazole derivatives.

Conclusion and Future Directions

The 6-bromo-1H-indazole scaffold has proven to be a highly valuable and versatile platform in the development of potent kinase inhibitors for cancer therapy. While direct and extensive biological data for 6-Bromo-4-fluoro-1H-indazole derivatives is not yet widely available, the wealth of information on structurally related compounds strongly suggests their potential as a promising new class of therapeutic agents. The introduction of the 4-fluoro substituent is a rational design strategy to enhance the pharmacological properties of this scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-Bromo-4-fluoro-1H-indazole derivatives. Systematic structure-activity relationship (SAR) studies will be crucial to identify compounds with high potency and selectivity against specific kinase targets. Further investigation into their mechanism of action, in vivo efficacy, and safety profiles will be essential to translate these promising chemical entities into novel cancer therapeutics. This technical guide provides a foundational framework to aid researchers in this endeavor, paving the way for the next generation of targeted cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromo-4-fluoro-1H-indazole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry. We will cover its chemical identity, including its IUPAC name and CAS number, and summarize its key physicochemical properties. This guide details a plausible synthetic protocol for its preparation and explores its role as a versatile building block in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. A central focus is its implication in the inhibition of the Polo-like kinase 4 (PLK4) signaling pathway, a critical regulator of cell division and a promising target in oncology.

Chemical Identity and Properties

IUPAC Name: 6-Bromo-4-fluoro-1H-indazole[1]

Synonyms: 4-Fluoro-6-bromo-1H-indazole

6-Bromo-4-fluoro-1H-indazole is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position imparts unique electronic properties and provides synthetic handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules.[3]

Table 1: Physicochemical Properties of 6-Bromo-4-fluoro-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | [2] |

| Molecular Weight | 215.02 g/mol | |

| Appearance | Solid (predicted) | - |

| Purity | 97% | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-4-fluoro-1H-indazole is not extensively documented in a single source, a robust synthetic route can be adapted from established methodologies for analogous indazoles. The following protocol outlines the formation of the indazole ring from a substituted benzaldehyde and hydrazine hydrate.

Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indazole

This procedure is adapted from the synthesis of 6-Bromo-1H-indazole.[3]

Materials:

-

4-Bromo-2,6-difluorobenzaldehyde

-

Hydrazine hydrate (80%)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-difluorobenzaldehyde (1 equivalent).

-

Addition of Reagents: Add ethanol to dissolve the starting material, followed by the slow addition of hydrazine hydrate (excess, e.g., 10-20 equivalents).

-

Reaction: Stir the reaction mixture at reflux for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford pure 6-Bromo-4-fluoro-1H-indazole.

Role in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[4] 6-Bromo-4-fluoro-1H-indazole, with its specific substitutions, serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[3]

Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[5][6] Overexpression of PLK4 has been observed in various cancers, making it an attractive therapeutic target.[7][8] Indazole-based compounds have been developed as potent inhibitors of PLK4.[5][7] The inhibition of PLK4 by these compounds disrupts centriole duplication, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.[5]

Below is a diagram illustrating the general mechanism of PLK4 inhibition by an indazole derivative.

Caption: Inhibition of the PLK4 signaling pathway by a 6-Bromo-4-fluoro-1H-indazole derivative.

Experimental Workflow for Kinase Inhibitor Screening

The development of kinase inhibitors from a starting scaffold like 6-Bromo-4-fluoro-1H-indazole involves a systematic workflow from synthesis to biological evaluation.

References

- 1. 885520-23-0 Cas No. | 6-Bromo-4-fluoro-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 2. 6-BROMO-4-FLUORO-1H-INDAZOLE | 885520-23-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

A Comprehensive Technical Guide to the Synthesis of Halogenated Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, with a multitude of derivatives demonstrating significant biological activity. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the indazole ring system is a powerful tool for modulating a compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access halogenated indazoles, presenting a comparative overview of methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable strategies for their specific applications.

Core Synthetic Strategies

The synthesis of halogenated indazoles can be broadly classified into two principal approaches:

-

Direct Halogenation of a Pre-formed Indazole Core: This is a convergent approach where a halogen atom is introduced directly onto an existing indazole or a substituted derivative. The regioselectivity of this method is highly dependent on the halogenating agent, the reaction conditions, and the substitution pattern of the indazole ring.

-

Cyclization of Halogenated Precursors: This strategy involves the construction of the indazole ring from starting materials that already bear the desired halogen atom. This method often provides unambiguous regiochemical outcomes.

This guide will delve into specific methodologies within these two main strategies for each of the halogens.

Fluorinated Indazoles

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. The synthesis of fluorinated indazoles can be challenging, but several methods have been developed.

Synthesis of Fluorinated Indazoles via Cyclization

A common and reliable method for preparing fluorinated indazoles is through the cyclization of appropriately substituted fluorinated precursors.

Table 1: Synthesis of Fluorinated Indazoles via Cyclization

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,3-Difluorobenzaldehyde | Hydrazine monohydrate, 180°C, 10 h | 7-Fluoro-1H-indazole | 45 | [1] |

| 3-Fluoro-2-methylaniline | 1. NBS, MeCN, -10 to 10°C; 2. Toluene, ether, HOAc, isoamyl nitrite, 80-130°C; 3. Inorganic base, MeOH/H₂O, RT, 12-14h | 5-Bromo-4-fluoro-1H-indazole | High | [2] |

-

To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 ml).

-

Heat the reaction mixture with stirring at 180°C for 10 hours.

-

After completion, cool the mixture to room temperature.

-

Extract the product by adding ethyl acetate and water and separating the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole (790 mg, 45% yield).

Direct Fluorination of Indazoles

Direct C-H fluorination of indazoles is less common. While electrophilic fluorinating reagents like Selectfluor™ are powerful, their reaction with indazoles can sometimes lead to unexpected products. For instance, the reaction of 2H-indazoles with Selectfluor™ in DMSO has been reported to yield 3-formylated products rather than the expected fluorinated derivatives[3][4].

Chlorinated Indazoles

Chlorinated indazoles are key intermediates in the synthesis of numerous pharmaceuticals. They can be synthesized by both direct chlorination and cyclization methods.

Synthesis of Chlorinated Indazoles from Indazolones

A classical and effective method for the synthesis of 3-chloroindazoles involves the treatment of indazolones with phosphorus oxychloride.

Table 2: Synthesis of 3-Chloroindazoles from Indazolones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Indazolone | POCl₃, Pyridine, 130-140°C, 4 h | 3-Chloroindazole | 68-74 |

-

In a 200-ml flask, place dry indazolone (26.8 g, 0.2 mole) and dry pyridine (15.8 g, 0.2 mole).

-

Add phosphorus oxychloride (46.1 g, 0.3 mole) with shaking over a 10-minute period.

-

Heat the mixture in an oil bath at 128–130°C for 1 hour and then at 130–140°C for 4 hours.

-

Cool the clear brown solution to 70°C and pour it onto 500 g of cracked ice with stirring.

-

Allow the mixture to stand for 24 hours.

-

Collect the pale buff solid by filtration, wash with 0.5 N hydrochloric acid (100 ml) and then with cold water (40 ml), and air-dry.

-

Crystallize the crude product from 3 l of 20% ethanol to yield 3-chloroindazole (21–22.5 g, 68–74%).

Brominated Indazoles

Brominated indazoles are versatile intermediates, particularly for further functionalization via cross-coupling reactions.

Direct Bromination of Indazoles

Direct bromination of the indazole core can be achieved with various reagents, with the regioselectivity being influenced by the reaction conditions and substituents.

Table 3: Direct Bromination of Indazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Indazole-3-carboxylic acid | Br₂, Glacial acetic acid, 90°C, 16 h | 5-Bromo-1H-indazole-3-carboxylic acid | 87.5 | [5] |

| 5-Nitro-1H-indazole | Br₂ in DMF | 3-Bromo-5-nitro-1H-indazole | 95 | [6] |

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) and heat to 120°C to form a clear solution.

-

Cool the solution to 90°C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise at 90°C.

-

Continue heating at 90°C for 16 hours.

-

After the reaction is complete, cool the solution to room temperature and pour it into ice water.

-

Stir the mixture at room temperature for 15 minutes.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid (1.30 g, 87.5% yield).

Synthesis of Brominated Indazoles via Cyclization

Table 4: Synthesis of Brominated Indazoles via Cyclization

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, reflux, 4 h | 5-Bromo-1H-indazole | 53.6 | [7] |

-

To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), add hydrazine (10 mL).

-

Heat the reaction mixture under gentle reflux for 4 hours.

-

Evaporate the excess hydrazine under reduced pressure.

-

Add ethyl acetate (200 mL) and wash the organic layer with water and brine.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 5-bromo-1H-indazole (1.04 g, 53.6% yield).

Iodinated Indazoles

Iodinated indazoles are highly valuable for introducing molecular diversity through various cross-coupling reactions.

Direct Iodination of Indazoles

Direct iodination at the C3 position of the indazole ring is a common and efficient method.

Table 5: Direct Iodination of Indazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Indazole | I₂, KOH, DMF, RT, 1 h | 3-Iodo-1H-indazole | - | [8] |

| 6-Bromo-1H-indazole | I₂, KOH, DMF, RT, 3 h | 6-Bromo-3-iodo-1H-indazole | 71.2 | [9] |

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate.

-

Filter the solid and dry it to give 6-bromo-3-iodo-1H-indazole as a white solid (yield 71.2%).

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to introduce halogens onto an aromatic ring by the conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a halide.[10][11][12][13] This method is particularly useful for synthesizing halo-indazoles from the corresponding amino-indazoles. Although specific detailed protocols for indazoles were not prevalent in the initial literature search, the general principle is applicable.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the synthesis of halogenated indazoles.

Caption: Experimental Workflow for Direct Halogenation of Indazoles.

Caption: Synthesis of Halogenated Indazoles via Cyclization.

Caption: Decision Tree for Selecting a Halogenation Strategy.

Conclusion

The synthesis of halogenated indazoles is a rich and evolving field, offering multiple avenues to these valuable compounds. The choice of synthetic strategy—be it direct halogenation or cyclization of a halogenated precursor—depends on factors such as the availability of starting materials, the desired regiochemistry, and the scale of the synthesis. This guide has provided a detailed overview of established methods for the synthesis of fluorinated, chlorinated, brominated, and iodinated indazoles, complete with experimental protocols and comparative data. The visual workflows and decision-making diagrams are intended to further aid the researcher in navigating the synthetic options. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable halogenation methods will remain a key area of research.

References

- 1. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

6-Bromo-4-fluoro-1H-indazole: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-Bromo-4-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its potential biological activity and hazardous properties, strict adherence to safety protocols is essential when handling this compound. This document outlines the known hazards, personal protective equipment (PPE) requirements, emergency procedures, and best practices for its use in a laboratory setting.

Hazard Identification and Classification

6-Bromo-4-fluoro-1H-indazole is a solid powder that presents several health hazards. The Globally Harmonized System (GHS) classification for this compound indicates potential for acute toxicity and irritation. There is some discrepancy in the reported acute oral toxicity across different suppliers, and researchers should handle the compound with a high degree of caution.

Table 1: GHS Hazard Classification for 6-Bromo-4-fluoro-1H-indazole

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2][3] | Danger | 💀 |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Warning | ❗ |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | Warning | ❗ |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | Warning | ❗ |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation[4] | Warning | ❗ |

Note: The discrepancy in acute oral toxicity (Category 3 vs. Category 4) necessitates handling this compound as potentially highly toxic.

Table 2: Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| Prevention | P264 | Wash hands and skin thoroughly after handling.[4] |

| Prevention | P270 | Do not eat, drink or smoke when using this product.[4] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[4] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of 6-Bromo-4-fluoro-1H-indazole, particularly in its powdered form, the following handling procedures are mandatory to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with solid 6-Bromo-4-fluoro-1H-indazole must be conducted in a certified chemical fume hood.[5] When weighing the powder, a ventilated balance enclosure should be used.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves.[6] Check for perforations before use and change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Lab Coat: A fully fastened lab coat is mandatory.

-

Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. Dust masks are not a substitute for a respirator.[1]

-

Weighing and Solution Preparation Protocol

This protocol is designed to minimize the risk of aerosolization of the powdered compound.

-

Preparation: Designate a specific work area within the fume hood for handling the compound.[6] Cover the work surface with absorbent, leak-proof bench pads.[6]

-

Pre-weighing: Tare a sealed container with a lid on the balance.[6]

-

Transfer: In the chemical fume hood, carefully transfer the desired amount of 6-Bromo-4-fluoro-1H-indazole powder to the pre-weighed container.[6] Use an anti-static gun if the powder is prone to static.[6]

-

Weighing: Securely close the container and move it to the balance to obtain the precise weight.[6]

-

Solution Preparation: Return the sealed container to the fume hood. Slowly add the desired solvent to the container to dissolve the powder. Once in solution, the risk of inhalation is significantly reduced.[7]

-

Decontamination: After use, decontaminate the work area by wet-cleaning with a suitable solvent or using a HEPA vacuum.[6] All contaminated materials, including gloves and bench pads, should be disposed of as hazardous waste.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1] |

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 6-Bromo-4-fluoro-1H-indazole are not extensively documented, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry.[8] Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The diagram below illustrates a generalized workflow for assessing the kinase inhibitory activity of a compound like 6-Bromo-4-fluoro-1H-indazole.

Caption: Workflow for evaluating the potential kinase inhibitory activity of 6-Bromo-4-fluoro-1H-indazole.

The following diagram illustrates a simplified, hypothetical signaling pathway where an indazole derivative acts as a kinase inhibitor, a common mechanism of action for this class of compounds.

Caption: Generalized signaling pathway illustrating kinase inhibition by an indazole derivative.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 2. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 885520-23-0 Cas No. | 6-Bromo-4-fluoro-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. safety.duke.edu [safety.duke.edu]

- 6. safety.duke.edu [safety.duke.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 6-Bromo-4-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Bromo-4-fluoro-1H-indazole, a crucial parameter for its application in research and drug development. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document outlines the standard experimental protocols and theoretical considerations necessary for its characterization. By following the methodologies presented, researchers can generate reliable solubility data to inform formulation, screening, and further development activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-4-fluoro-1H-indazole is essential for predicting its solubility behavior. The table below summarizes key properties compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| Appearance | Solid |

| CAS Number | 885520-23-0 |

| InChI Key | IHCPAAHPKILIIC-UHFFFAOYSA-N |

Theoretical Solubility Profile

The molecular structure of 6-Bromo-4-fluoro-1H-indazole, which includes a heterocyclic indazole ring, a bromine atom, and a fluorine atom, suggests a generally low aqueous solubility and a higher solubility in organic solvents. Indazole derivatives are typically soluble in common laboratory organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols. The presence of the halogen substituents may further influence its solubility characteristics.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods are necessary. The two primary methods for determining the solubility of a small molecule are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium concentration of a compound in a saturated solution at a specific temperature.[1]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 6-Bromo-4-fluoro-1H-indazole is added to a known volume of the desired solvent in a sealed vial or flask. It is crucial to add enough compound to ensure a solid phase remains in equilibrium with the solution.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. The temperature should be carefully controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.

-

Quantification: The concentration of 6-Bromo-4-fluoro-1H-indazole in the clear, saturated solution is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 6-Bromo-4-fluoro-1H-indazole is prepared in 100% DMSO (e.g., 10 mM).

-

Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically 1-2%) to minimize its effect on solubility.

-

Incubation: The solution is incubated at room temperature with gentle shaking for a defined period, typically 1-2 hours.

-

Analysis: The concentration of the compound remaining in the solution is determined. This can be done by separating any precipitate via filtration or centrifugation and then measuring the concentration in the filtrate/supernatant by HPLC-UV or LC-MS/MS. Alternatively, nephelometry can be used to detect the formation of a precipitate by measuring light scattering.

Data Presentation

The results from the solubility experiments should be meticulously documented. The following table provides a structured format for presenting the solubility data for 6-Bromo-4-fluoro-1H-indazole in various common laboratory solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | Polar Protic | 25 | Thermodynamic | ||

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | Thermodynamic | ||

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 25 | Kinetic | ||

| Methanol | Polar Protic | 25 | Thermodynamic | ||

| Ethanol | Polar Protic | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Thermodynamic | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Thermodynamic | ||

| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | ||

| Acetone | Polar Aprotic | 25 | Thermodynamic | ||

| Ethyl Acetate | Moderately Polar | 25 | Thermodynamic | ||

| Dichloromethane | Non-polar | 25 | Thermodynamic | ||

| Toluene | Non-polar | 25 | Thermodynamic | ||

| Hexane | Non-polar | 25 | Thermodynamic |

Conclusion

The solubility of 6-Bromo-4-fluoro-1H-indazole is a critical parameter that dictates its utility in various scientific and developmental applications. While readily available quantitative data is scarce, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine its solubility profile in a range of common laboratory solvents. The systematic application of the shake-flask method for thermodynamic solubility and the kinetic solubility assay will yield valuable data, enabling informed decisions in drug discovery and development processes.

References

The Versatile Scaffold: A Deep Dive into 6-Bromo-4-fluoro-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its unique bicyclic structure, mimicking the purine core of ATP, makes it an ideal candidate for competitive inhibition of a wide range of enzymes, particularly kinases. Among the vast chemical space of substituted indazoles, 6-bromo-4-fluoro-1H-indazole has emerged as a particularly valuable starting point for the development of potent and selective therapeutic agents. The strategic placement of the bromo and fluoro substituents offers a combination of synthetic versatility and advantageous physicochemical properties, making it a focal point in modern drug discovery.

This technical guide provides a comprehensive overview of the 6-bromo-4-fluoro-1H-indazole scaffold in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its derivatives with a focus on quantitative data, and provide detailed experimental protocols for key synthetic and biological evaluation methods. Furthermore, we will visualize critical signaling pathways and experimental workflows to offer a clear and in-depth understanding of the role of this scaffold in the development of next-generation therapeutics.

A Scaffold for Potent Kinase Inhibition

The 6-bromo-4-fluoro-1H-indazole core has been successfully employed in the design of inhibitors targeting key kinases implicated in cancer and other diseases. The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce diverse functionalities. This allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, often leading to enhanced potency and selectivity. The fluorine atom at the 4-position can modulate the electronic properties of the ring system and improve metabolic stability.

A notable application of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Mutations in EGFR are a key driver in the progression of non-small cell lung cancer (NSCLC), and the development of inhibitors that can overcome resistance mutations is a critical area of research. Derivatives of 6-bromo-4-fluoro-1H-indazole have shown promising activity against both wild-type and mutant forms of EGFR.

Quantitative Biological Activity

The following table summarizes the in vitro inhibitory activity of representative aminopyrimidine compounds derived from the 6-bromo-4-fluoro-1H-indazole scaffold against wild-type EGFR and the clinically relevant L858R/T790M double mutant. The data is presented as a range for the half-maximal inhibitory concentration (IC50).

| Compound ID | Target | IC50 Range (nM) |

| Example 1 Derivative | WT EGFR | >100 |

| Example 1 Derivative | EGFR [L858R/T790M] | 1-50 |

| Example 2 Derivative | WT EGFR | >100 |

| Example 2 Derivative | EGFR [L858R/T790M] | 1-50 |

Data is sourced from patent literature and is categorized as follows: A represents IC50 ≤ 1 nM, B represents IC50 of 1-50 nM, C represents IC50 of 50-100 nM, and D represents IC50 >100 nM.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery. Below are representative procedures for the synthesis of the 6-bromo-4-fluoro-1H-indazole core and a key derivative, as well as a standard protocol for an in vitro kinase inhibition assay.

Synthesis of 6-Bromo-4-fluoro-1H-indazole

Step 1: Synthesis of 6-bromo-4-fluoro-1H-indazole [1]

To a solution of 4-bromo-2,6-difluorobenzaldehyde (5.00 g, 22.60 mmol) in 1,4-dioxane (10 mL) at room temperature, hydrazine hydrate (10 mL) was added. The reaction mixture was heated to 95 °C for 1.5 hours. After cooling to room temperature, the mixture was poured into a mixture of ice and water and then extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield the product.

Synthesis of a 1-Substituted-6-bromo-4-fluoro-1H-indazole Derivative

Step 2: N-Alkylation of 6-bromo-4-fluoro-1H-indazole [1]

To a solution of 6-bromo-4-fluoro-1H-indazole (1.60 g, 7.44 mmol) and potassium carbonate (1.50 g, 11.16 mmol) in anhydrous dimethyl sulfoxide (DMSO) (8 mL) at room temperature, 2-iodopropane (1.58 g, 9.30 mmol) was added dropwise. The reaction was stirred at room temperature overnight. The reaction was quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-alkylated product.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against EGFR kinase.[1]

Materials:

-

Recombinant human WT EGFR or EGFR [L858R/T790M] kinase

-

Test compounds dissolved in DMSO

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: To the wells of a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Science

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key concepts related to the application of 6-bromo-4-fluoro-1H-indazole in medicinal chemistry.

Conclusion

The 6-bromo-4-fluoro-1H-indazole scaffold represents a highly promising and versatile starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drug candidates. The successful application of this scaffold in the design of EGFR inhibitors highlights its potential to address significant unmet medical needs, especially in the field of oncology. As our understanding of the molecular drivers of disease continues to grow, the strategic use of well-designed scaffolds like 6-bromo-4-fluoro-1H-indazole will undoubtedly play a crucial role in the future of drug discovery.

References

An In-depth Technical Guide to 6-Bromo-4-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoro-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The indazole scaffold is a key component in a variety of pharmacologically active molecules due to its ability to act as a versatile scaffold in drug design. This technical guide provides a comprehensive overview of the known physical properties, plausible synthetic routes, and potential biological significance of 6-Bromo-4-fluoro-1-methyl-1H-indazole, with a focus on its relevance to drug development.

Physical and Chemical Properties

Detailed experimental data for the physical properties of 6-Bromo-4-fluoro-1-methyl-1H-indazole are not extensively available in public literature. The following table summarizes the available data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1358574-94-3 | [1] |

| Molecular Formula | C₈H₆BrFN₂ | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Physical Form | Solid or liquid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

| InChI Key | FNYZGEXFMJWTLU-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for substituted indazoles.

Plausible Synthetic Workflow

A common approach to the synthesis of N-methylated indazoles involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. The following diagram illustrates a generalized workflow.

Caption: A plausible synthetic workflow for 6-Bromo-4-fluoro-1-methyl-1H-indazole.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis and analysis of substituted indazoles, which can be adapted for 6-Bromo-4-fluoro-1-methyl-1H-indazole.

3.2.1. Synthesis: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This method is an efficient route to various 3-substituted 1H-indazoles.[3]

-

Preparation of Arylhydrazone: The corresponding arylhydrazone precursor is synthesized by the condensation of an appropriate arylhydrazine with an aldehyde or ketone.

-

Cyclization: To a solution of the arylhydrazone in a suitable solvent (e.g., DCE), add a silver(I) salt (e.g., AgOAc) as the catalyst and an oxidant (e.g., K₂S₂O₈).

-

Reaction: The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

3.2.2. Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the synthesized compound.

-

Sample Preparation: A dilute solution of 6-Bromo-4-fluoro-1-methyl-1H-indazole is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the area percentage of the main peak.

3.2.3. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the final compound. While specific spectral data for 6-Bromo-4-fluoro-1-methyl-1H-indazole is not publicly available, commercial suppliers indicate its availability upon request.[4]

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the expected molecular structure.

Biological Significance and Signaling Pathways

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] While there is no specific publicly available data on the biological activity of 6-Bromo-4-fluoro-1-methyl-1H-indazole, its structural similarity to known kinase inhibitors suggests it may have potential as an inhibitor of signaling pathways implicated in diseases such as cancer.

One such critical pathway in tumor angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6][7] Inhibition of this pathway is a clinically validated approach in cancer therapy.[6]

Representative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR-2 signaling pathway.

Disclaimer: The following diagram represents a generalized signaling pathway for indazole-based VEGFR-2 inhibitors and is not based on direct experimental evidence for 6-Bromo-4-fluoro-1-methyl-1H-indazole.

References

- 1. 6-Bromo-4-fluoro-1-methyl-1H-indazole | 1358574-94-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-4-fluoro-1H-indazole as a key building block in the synthesis of potent kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the indazole scaffold offers unique opportunities for developing selective and effective therapeutic agents targeting various protein kinases implicated in diseases such as cancer.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, mimicking the purine structure of ATP and enabling competitive inhibition at the ATP-binding site of kinases.[1] The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the exploration of the solvent-exposed region of the kinase binding pocket.[1][2] The fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds.

Key Applications

Derivatives of the 6-bromo-indazole scaffold have demonstrated significant inhibitory activity against a range of important kinase targets, including:

-

Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, which is often overexpressed in various cancers.[3][4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a crucial process for tumor growth and metastasis.[1]

-

Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that is frequently dysregulated in cancer.[5]

-